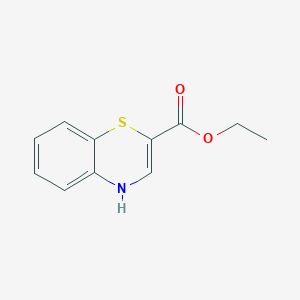

ethyl 4H-1,4-benzothiazine-2-carboxylate

Vue d'ensemble

Description

Ethyl 4H-1,4-benzothiazine-2-carboxylate is a type of heterocycle that contains a 1,4-thiazine ring fused to a benzene ring . It is part of a larger class of compounds known as 4H-1,4-benzothiazines, which have been shown to exhibit a wide range of biological activities, such as antimicrobial, anticancer, antifungal, antioxidant, antihypertensive, analgesic, cardiovascular, antibacterial, antimalarial, and more .

Synthesis Analysis

4H-1,4-benzothiazines, including ethyl 4H-1,4-benzothiazine-2-carboxylate, can be synthesized by an efficient method in a single step. This involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoester . The structures of the synthesized compounds are confirmed by their analytical and spectral data .Molecular Structure Analysis

The molecular structure of ethyl 4H-1,4-benzothiazine-2-carboxylate is characterized by a 1,4-thiazine ring system, which is an important heterosystem in heterocyclic chemistry . This ring system is known to play an important role in pigments and dyestuffs . The diverse range of biological activities of 1,4-benzothiazines has been attributed to the structural specificity, i.e., structural flexibility due to folding along the N–S axis .Physical And Chemical Properties Analysis

Ethyl 4H-1,4-benzothiazine-2-carboxylate has a molecular weight of 221.275 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 319.7±42.0 °C at 760 mmHg .Applications De Recherche Scientifique

Synthesis Techniques

Microwave-Assisted Synthesis

Dandia et al. (2006) studied the synthesis of 1,4-benzothiazines, including ethyl 4H-1,4-benzothiazine-2-carboxylate, via microwave-assisted techniques. This method yielded high-quality products with brief reaction times and easy work-up procedures, even when reactants were solid (Dandia et al., 2006).

Efficient Synthesis Methods

Jawale et al. (2020) described efficient methods for synthesizing 1,4-benzothiazine carboxylates, including ethyl variants, using ceric ammonium nitrate (CAN) as a catalyst. This method resulted in good to excellent yields within 40 minutes (Jawale et al., 2020).

Crystal Structure and Physical Properties

- X-ray Crystallography: The molecular structure of certain derivatives of ethyl 4H-1,4-benzothiazine-2-carboxylate has been determined using single-crystal X-ray diffraction. For example, Ukrainets et al. (2018) analyzed the crystal structure and biological activity of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, a related compound, revealing key structural insights (Ukrainets et al., 2018).

Application in Material Science

- Corrosion Inhibition: Hemapriya et al. (2017) explored the use of ethyl 4H-1,4-benzothiazine-2-carboxylate in inhibiting corrosion of mild steel in acidic media. Their studies revealed significant inhibition efficiency, with the performance improving at higher concentrations (Hemapriya et al., 2017).

Propriétés

IUPAC Name |

ethyl 4H-1,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-2-14-11(13)10-7-12-8-5-3-4-6-9(8)15-10/h3-7,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMRXJDVGIZINX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4H-1,4-benzothiazine-2-carboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[[2-[[5-(naphthalene-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2796180.png)

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2796183.png)

![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2796184.png)

![4-Amino-1-oxa-9-aza-spiro[5.5]undecane-9-carboxylic acid tert-butyl ester](/img/structure/B2796191.png)

![N'-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2796192.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2796197.png)

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2796200.png)